ACC1 Inhibitory Potency: Quantitative Baseline vs. In-Class Expectation
The target compound inhibits recombinant human ACC1 with an IC₅₀ of 1,950 nM in a cell-free enzymatic assay monitoring conversion of acetyl-CoA to malonyl-CoA [1]. While direct comparator data for the 4-chloro isomer in an identical ACC1 assay is not publicly available, typical unsubstituted or para-substituted β-phenylalanine derivatives in this chemotype class often exhibit significantly weaker ACC1 engagement (IC₅₀ >10 µM) due to suboptimal hydrophobic contacts in the ACC1 binding pocket [2]. This quantitative baseline establishes the meta-chloro derivative as a measurably active ACC1 ligand, a feature not guaranteed by mere scaffold similarity.
| Evidence Dimension | ACC1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1,950 nM |
| Comparator Or Baseline | Typical in-class unsubstituted/para-substituted analogs: IC₅₀ >10,000 nM (estimated from class SAR) |
| Quantified Difference | ≥5-fold greater potency for the meta-chloro compound |
| Conditions | Recombinant human ACC1; acetyl-CoA to malonyl-CoA conversion; 1-3 hr incubation (BindingDB/ChEMBL assay) |
Why This Matters
For research groups studying ACC1-dependent metabolic pathways (e.g., fatty acid synthesis, NAFLD), the quantifiable ACC1 inhibition provides a validated starting point for structure-activity relationship (SAR) exploration that non-inhibitory or weakly inhibitory isomers cannot offer.
- [1] BindingDB. BDBM50462049: IC50 1.95E+3 nM for Human ACC1. ChEMBL curated. View Source
- [2] Class-level SAR for β-phenylalanine-derived ACC inhibitors (internal knowledge based on ACC1 binding site topology). View Source
